molecular formula C16H18N2O2 B3072535 N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide CAS No. 1016765-34-6

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide

Cat. No.: B3072535
CAS No.: 1016765-34-6
M. Wt: 270.33 g/mol
InChI Key: VBQCDRRTKDCOFM-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-methylphenol.

    Formation of Intermediate: The 4-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate, N-(4-amino-2-methylphenyl)-2-chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-methylphenol in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Material Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)-acetamide: Lacks the phenoxy group, resulting in different chemical properties.

    N-(4-Methylphenyl)-2-(4-methylphenoxy)-acetamide: Lacks the amino group, affecting its reactivity and applications.

    N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide: Similar structure but without the methyl group on the phenoxy ring.

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide is unique due to the presence of both the amino group and the phenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-6-14(7-4-11)20-10-16(19)18-15-8-5-13(17)9-12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQCDRRTKDCOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205299
Record name N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016765-34-6
Record name N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016765-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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